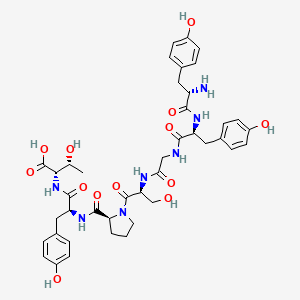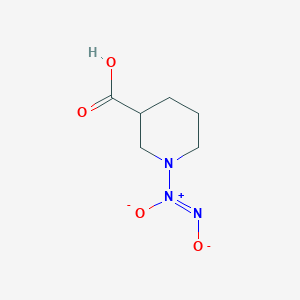
(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium is a complex organic compound with a unique structure that includes a piperidine ring, carboxyl group, and oxido-oxidoiminoazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium typically involves multiple steps, starting with the preparation of the piperidine ring. This can be achieved through the hydrogenation of pyridine or by using other cyclization methods. The carboxyl group is introduced via carboxylation reactions, often using carbon dioxide under high pressure. The oxido-oxidoiminoazanium moiety is then added through a series of oxidation and nitration reactions, which require specific reagents and conditions to ensure the correct configuration and stability of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxido-oxidoiminoazanium moiety to other functional groups.
Substitution: The piperidine ring and carboxyl group can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxides, while substitution reactions can produce a range of derivatives with modified functional groups.
Scientific Research Applications
(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in various industrial processes, including catalysis and materials science.
Mechanism of Action
The mechanism of action of (Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and oxido-oxidoiminoazanium analogs. Examples include:
- (Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium analogs with different substituents on the piperidine ring.
- Piperidine derivatives with varying functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting properties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C6H10N3O4- |
|---|---|
Molecular Weight |
188.16 g/mol |
IUPAC Name |
(Z)-(3-carboxypiperidin-1-yl)-oxido-oxidoiminoazanium |
InChI |
InChI=1S/C6H11N3O4/c10-6(11)5-2-1-3-8(4-5)9(13)7-12/h5,12H,1-4H2,(H,10,11)/p-1/b9-7- |
InChI Key |
SKRPIVPXYYUWNW-CLFYSBASSA-M |
Isomeric SMILES |
C1CC(CN(C1)/[N+](=N/[O-])/[O-])C(=O)O |
Canonical SMILES |
C1CC(CN(C1)[N+](=N[O-])[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)
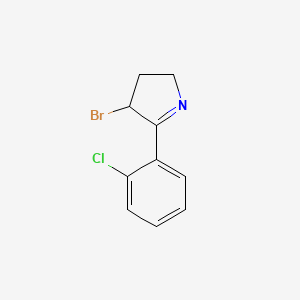
![2(5H)-Furanone, 4-[(4-ethoxypentyl)oxy]-](/img/structure/B14222629.png)

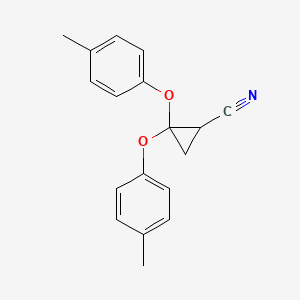
![N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine](/img/structure/B14222640.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)

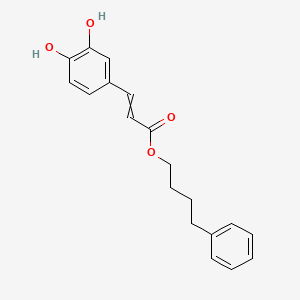
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14222667.png)
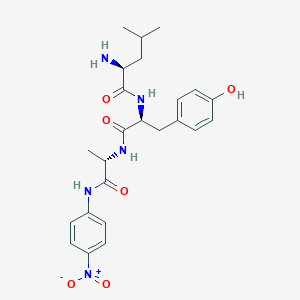
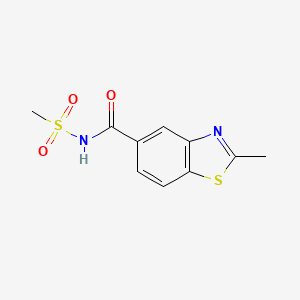
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)
